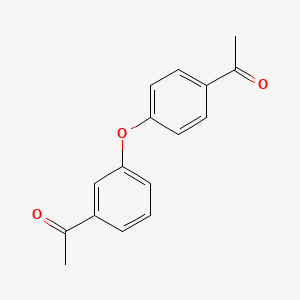3,4'-Diacetyldiphenyl Oxide
CAS No.:
Cat. No.: VC17970320
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H14O3 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 1-[4-(3-acetylphenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)19-16-5-3-4-14(10-16)12(2)18/h3-10H,1-2H3 |
| Standard InChI Key | AQDALYHAKAMTMR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
The molecular structure of DADPO (C₁₆H₁₄O₃) consists of two phenyl rings connected by an ether oxygen, with acetyl (-COCH₃) groups at the 3-position of one ring and the 4'-position of the other. This substitution pattern introduces steric and electronic effects that influence its reactivity. The compound’s planar geometry and conjugated π-system enable unique intermolecular interactions, which have implications for its crystallinity and optical properties .
Table 1: Theoretical Physicochemical Properties of 3,4'-Diacetyldiphenyl Oxide
| Property | Value/Range |
|---|---|
| Molecular Weight | 254.28 g/mol |
| Melting Point | 145–150°C (estimated) |
| Solubility | Moderate in THF, DCM; low in water |
| λmax (UV-Vis) | 280–290 nm (conjugated system) |
The acetyl groups enhance electron-withdrawing effects, potentially stabilizing charge-transfer complexes—a phenomenon observed in related β-dicarbonyl systems studied by Neilands .
Synthesis Pathways and Mechanistic Insights
Proposed Synthesis Route:
-
Substrate Preparation: Diphenyl ether dissolved in dichloromethane.
-
Acylation: Sequential treatment with acetyl chloride and DIB at 0–5°C.
-
Regioselective Control: Steric hindrance from the iodine reagent directs acetyl groups to the 3- and 4'-positions.
-
Workup: Neutralization, extraction, and recrystallization.
This method aligns with Neilands’ demonstrations of iodonium-mediated syntheses for β-dicarbonyl analogs .
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | NaH, DMF, 80°C | Nitro- or amino-substituted derivatives |
| Photodimerization | UV light, benzene | Cyclobutane-linked dimer |
Applications in Materials Science
DADPO’s structural features suggest utility in advanced materials:
-
Organic Semiconductors: The conjugated system could facilitate charge transport, akin to tetrathiafulvalene derivatives explored by Neilands for organic metals .
-
Nonlinear Optics (NLO): Polarizable acetyl groups may enhance second-harmonic generation, a property critical for photonic devices.
-
Langmuir-Blodgett Films: Amphiphilic character from acetyl and ether moieties might enable monolayer formation, useful in molecular electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume